(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

描述

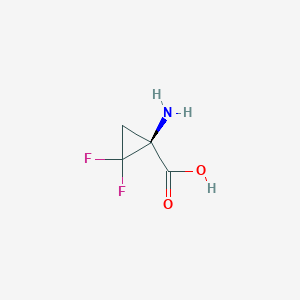

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid: is a synthetic amino acid derivative characterized by a cyclopropane ring substituted with an amino group and two fluorine atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Decomposition Under Physiological Conditions

DFACC exhibits instability in aqueous environments, particularly under near-physiological conditions (pH 7.4, 37°C). The decomposition follows specific-base catalysis and yields 3-fluoro-2-oxobut-3-enoic acid as the primary product .

Key Data:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate constant (k) | 0.18 ± 0.01 min⁻¹ | pH 7.4, 37°C | |

| Half-life (t₁/₂) | ~3.85 min | pH 7.4, 37°C | |

| Major decomposition product | 3-fluoro-2-oxobut-3-enoic acid | Neutral/basic conditions |

The reaction proceeds via base-catalyzed ring opening, where hydroxide ions deprotonate the cyclopropane ring, leading to cleavage of the Cα–Cβ bond . This instability limits its practical use in biological systems without stabilization strategies.

Enzymatic Inhibition of ACC Deaminase

DFACC acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, a pyridoxal 5′-phosphate (PLP)-dependent enzyme involved in ethylene biosynthesis .

Mechanism of Inhibition:

-

Binding affinity : Submicromolar Kᵢ values indicate high affinity for the enzyme’s active site .

-

Reversibility : Inhibition is reversible, as shown by enzyme activity restoration after fresh ACC addition .

-

Role of Tyr294 : A conserved active-site tyrosine residue facilitates nucleophilic attack on the cyclopropane ring, stabilizing the enzyme-inhibitor complex .

Kinetic Parameters:

| Parameter | Value | Source |

|---|---|---|

| Kᵢ (binding) | <1 µM | |

| Dissociation rate | Slow |

The gem-difluoro substitution enhances electrophilicity, promoting stronger interactions with the enzyme compared to non-fluorinated analogs.

Stability and Reactivity in Synthetic Contexts

While DFACC’s instability in water limits its utility, its reactivity has been exploited in controlled synthetic environments:

Hydrolysis Sensitivity:

-

Rapid degradation occurs in protic solvents (e.g., water, alcohols).

-

Anhydrous conditions or low temperatures (-20°C) are required for storage .

pH-Dependent Behavior:

| Condition | Reactivity/Stability | Outcome |

|---|---|---|

| Acidic (pH <5) | Moderate stability | Slower decomposition |

| Neutral/basic (pH 7–9) | Rapid decomposition | Ring opening dominant |

Comparative Reactivity with Structural Analogs

The difluoro substitution distinctively modulates DFACC’s reactivity compared to related compounds:

| Compound | Decomposition Rate (min⁻¹) | Enzymatic Kᵢ (µM) |

|---|---|---|

| DFACC | 0.18 ± 0.01 | <1 |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Stable | ~100 |

| 2-Fluorocyclopropane-1-carboxylic acid | 0.05 | N/A |

The increased electrophilicity from fluorine atoms accelerates both decomposition and enzyme binding .

科学研究应用

Chemistry

In the realm of chemistry, DFACC serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic methodologies. The compound's reactivity, particularly due to its cyclopropyl functionality, makes it valuable in studying various chemical reactions .

Biology

DFACC is extensively studied for its role in modulating enzyme activity and protein interactions. Its structural similarity to natural amino acids enables its incorporation into peptides and proteins, providing insights into protein structure and function. Notably, DFACC acts as a slow-dissociating inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, which is crucial for ethylene biosynthesis in plants .

Medicine

In medical research, DFACC is investigated for its potential therapeutic applications. Its ability to interact with biological targets positions it as a candidate for drug development, particularly in enzyme inhibition and receptor modulation. The compound's unique properties may lead to the development of novel protease inhibitors for viral infections such as hepatitis C .

Agriculture

DFACC has shown promise in agricultural applications by enhancing plant resilience under stress conditions. Studies indicate that when used with ACC deaminase-producing bacteria, DFACC can improve plant growth by regulating ethylene levels, which are vital for various physiological processes like fruit ripening .

DFACC exhibits several notable biological activities:

- Enzyme Inhibition : It effectively inhibits ACC deaminase with a submicromolar affinity (Ki around 120 ± 40 nM), making it useful in studies related to ethylene regulation in plants.

- Impact on Plant Physiology : By modulating ethylene production, DFACC influences growth and development processes in plants. It has been shown to enhance resilience under conditions such as salinity and drought .

Case Studies

Several studies highlight the biological activity and potential applications of DFACC:

- Inhibition of ACC Deaminase : Research demonstrated that DFACC binds reversibly to ACC deaminase even under conditions where it decomposes, showcasing its effectiveness as an inhibitor .

- Plant Growth Promotion : Application of DFACC alongside ACC deaminase-producing bacteria significantly improved plant growth under stress conditions by regulating ethylene levels .

- Therapeutic Potential : Structural investigations suggest that DFACC may serve as a template for developing new protease inhibitors for viruses such as hepatitis C .

作用机制

The mechanism of action of (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The presence of the difluoromethyl group can enhance the compound’s stability and binding affinity, contributing to its biological effects .

相似化合物的比较

Similar Compounds

1-Aminocyclopropane-1-carboxylic acid: A non-fluorinated analog with similar structural features.

2,2-Difluorocyclopropane-1-carboxylic acid: Lacks the amino group but retains the difluoromethyl substitution.

Cyclopropane-1-carboxylic acid: The simplest analog without any substituents.

Uniqueness

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is unique due to the presence of both the amino and difluoromethyl groups on the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is a cyclopropane derivative notable for its structural features, including an amino group and two fluorine atoms. Its molecular formula is CHFNO, and it has gained attention in biochemical research primarily due to its role as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, which is crucial in ethylene biosynthesis in plants.

DFACC acts as a slow-dissociating inhibitor of ACC deaminase. This interaction is significant as it regulates ethylene levels, which influence various physiological processes such as fruit ripening and plant growth. The compound binds to the active site of ACC deaminase, preventing the enzyme from catalyzing its substrate .

Stability and Decomposition

Research indicates that DFACC is unstable under near-physiological conditions, decomposing primarily through specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid with a rate constant of 0.18 ± 0.01 min . This instability poses challenges for its application in biological systems but does not negate its inhibitory effects on ACC deaminase.

Biological Activities

DFACC exhibits several biological activities, including:

- Enzyme Inhibition : It effectively inhibits ACC deaminase with a submicromolar affinity, making it a valuable tool in studies involving ethylene regulation in plants .

- Impact on Plant Physiology : By modulating ethylene production, DFACC influences cellular processes such as growth and development. It has been shown to enhance plant resilience under stress conditions like salinity and drought when used in conjunction with beneficial rhizobacteria that produce ACC deaminase.

Research Applications

The compound's unique properties have led to various applications across different fields:

| Field | Applications |

|---|---|

| Chemistry | Used as a building block in the synthesis of complex organic molecules. |

| Biology | Studied for its effects on biological systems and enzyme interactions. |

| Medicine | Investigated for potential therapeutic applications, particularly in drug design. |

| Agriculture | Explored for enhancing crop resilience through microbial solutions. |

Case Studies

Several studies highlight the biological activity and potential applications of DFACC:

- Inhibition of ACC Deaminase : A study demonstrated that DFACC binds reversibly to ACC deaminase with a Ki value around 120 ± 40 nM, indicating its effectiveness as an inhibitor even under conditions where it decomposes .

- Plant Growth Promotion : Research has shown that applying DFACC in conjunction with ACC deaminase-producing bacteria can significantly improve plant growth under stress conditions by regulating ethylene levels.

- Therapeutic Potential : Investigations into DFACC's structure have suggested that it may serve as a template for developing new protease inhibitors for viruses such as hepatitis C, showcasing its relevance beyond plant biology.

属性

IUPAC Name |

(1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHVJYNNYXSCSR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@](C1(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514453 | |

| Record name | (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724700-75-8 | |

| Record name | (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。